molecular formula C₁₆H₂₅I B1156739 1-(1-Iodoethyl)-4-octylbenzene

1-(1-Iodoethyl)-4-octylbenzene

Cat. No.: B1156739
M. Wt: 344.27
Attention: For research use only. Not for human or veterinary use.
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Description

1-(1-Iodoethyl)-4-octylbenzene (CAS: 2518048-10-5) is an organoiodine compound with the molecular formula C₁₆H₂₅I and a molecular weight of 344.28 g/mol . Structurally, it consists of a benzene ring substituted with an octyl group at the para-position and a 1-iodoethyl group at the meta-position. This compound is primarily recognized as Fingolimod Impurity 12, a byproduct or intermediate in the synthesis of fingolimod, a sphingosine-1-phosphate receptor modulator used in multiple sclerosis therapy . Its iodine substituent enhances electrophilicity, making it reactive in nucleophilic substitution or cross-coupling reactions, while the octyl chain contributes to lipophilicity, influencing solubility and phase behavior in liquid crystal or pharmaceutical applications .

Properties

Molecular Formula

C₁₆H₂₅I

Molecular Weight

344.27

Synonyms

Fingolimod Impurity 10

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural analogs of 1-(1-Iodoethyl)-4-octylbenzene, highlighting differences in substituents, halogens, molecular weight, and applications:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Halogen Key Properties/Applications References
This compound C₁₆H₂₅I 344.28 Octyl (C₈H₁₇), 1-iodoethyl I Fingolimod impurity; lipophilic
1-(1-Chloroethyl)-4-isobutylbenzene C₁₂H₁₇Cl 196.72 Isobutyl (C₄H₉), 1-chloroethyl Cl Smaller alkyl chain; higher reactivity of Cl
1-[4-(Iodomethyl)cyclohexyl]-4-methylbenzene C₁₄H₁₉I 330.21 Cyclohexyl (C₆H₁₁), methyl I Liquid crystal intermediate
1-(2-Iodoethyl)-4-octylbenzene C₁₆H₂₅I 344.28 Octyl (C₈H₁₇), 2-iodoethyl I Structural isomer; similar lipophilicity
1-[(1S)-1-Azidoethyl]-4-chlorobenzene C₈H₈ClN₃ 181.62 Chloro, azidoethyl Cl, N₃ Click chemistry applications

Key Observations:

Halogen Effects :

  • Iodine (e.g., in this compound) imparts greater polarizability and weaker C–I bond strength compared to chlorine, enhancing reactivity in substitution reactions .
  • Chlorinated analogs (e.g., 1-(1-Chloroethyl)-4-isobutylbenzene) exhibit higher electronegativity but lower leaving-group ability than iodine derivatives .

Alkyl Chain Impact :

  • The octyl group in this compound increases hydrophobicity, making it suitable for lipid-based formulations or liquid crystal matrices .
  • Shorter chains (e.g., isobutyl in C₁₂H₁₇Cl) reduce molecular weight and improve solubility in polar solvents .

Functional Group Diversity :

  • Azido-substituted analogs (e.g., C₈H₈ClN₃) prioritize reactivity in click chemistry, unlike iodine/chlorine derivatives used in pharmaceuticals .

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